molecular formula C2HF3O B010831 Trifluoroacetaldehyde CAS No. 75-90-1

Trifluoroacetaldehyde

Cat. No.: B010831
CAS No.: 75-90-1
M. Wt: 98.02 g/mol
InChI Key: JVTSHOJDBRTPHD-UHFFFAOYSA-N
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Description

Trifluoroacetaldehyde, also known as trifluoroethanal or fluoral, is a fluorinated derivative of acetaldehyde with the chemical formula CF₃CHO. It is a gas at room temperature and is known for its high reactivity and electrophilicity. This compound is primarily used to introduce trifluoromethyl groups into organic compounds, making it a valuable reagent in organic synthesis .

Synthetic Routes and Reaction Conditions:

    Reduction of Trifluoroacetic Acid: this compound can be synthesized by reducing trifluoroacetic acid with lithium aluminium hydride in diethyl ether. The reaction proceeds as follows: [ \text{CF}_3\text{COOH} + \text{LiAlH}_4 \rightarrow \text{CF}_3\text{CHO} + \text{LiAlH}_3\text{O}_2 ]

    Cathodic Reduction of Bromotrifluoromethane: Another method involves the cathodic reduction of bromotrifluoromethane in dimethylformamide with aluminium as the anode.

    Vapour-Phase Oxidation of Trifluoroethanol: this compound can also be prepared by the vapour-phase oxidation of trifluoroethanol.

Industrial Production Methods:

    Microwave-Assisted Preparation: Industrial production often employs microwave-assisted methods to enhance the efficiency and yield of this compound synthesis.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Fluoroform (CHF₃)
  • Hexafluoroethane (C₂F₆)
  • Carbon monoxide (CO)
  • Trifluoromethyl-substituted heterocycles

Mechanism of Action

Properties

IUPAC Name

2,2,2-trifluoroacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTSHOJDBRTPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058791
Record name Acetaldehyde, trifluoro-
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Molecular Weight

98.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

75-90-1
Record name Trifluoroacetaldehyde
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Record name Trifluoroacetaldehyde
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Record name Trifluoroacetaldehyde
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Record name Acetaldehyde, 2,2,2-trifluoro-
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Record name Trifluoroacetaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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